Welcome to the BenchChem Online Store!
molecular formula C13H6N2O2 B8692598 5-Oxo-5H-chromeno[2,3-B]pyridine-7-carbonitrile CAS No. 53944-34-6

5-Oxo-5H-chromeno[2,3-B]pyridine-7-carbonitrile

Cat. No. B8692598
M. Wt: 222.20 g/mol
InChI Key: PAILXHWXRJKTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=c1c2cc(C=NO)ccc2oc2ncccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:19][C:20]([O:21][C:22](=[O:23])[CH3:24])=[O:25].[O:1]=[c:2]1[c:3]2[c:4]([o:5][c:6]3[n:7][cH:8][cH:9][cH:10][c:11]13)[cH:12][cH:13][c:14]([CH:16]=[N:17][OH:18])[cH:15]2>>[O:1]=[c:2]1[c:3]2[c:4]([o:5][c:6]3[n:7][cH:8][cH:9][cH:10][c:11]13)[cH:12][cH:13][c:14]([C:16]#[N:17])[cH:15]2

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)OC(C)=O
Name
O=c1c2cc(C=NO)ccc2oc2ncccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=c1c2cc(C=NO)ccc2oc2ncccc12

Outcomes

Product
Name
Type
product
Smiles
N#Cc1ccc2oc3ncccc3c(=O)c2c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.